2-Amino-3,5-dibromo-N'-(3-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain the pure compound .
Analyse Chemischer Reaktionen
2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to an amine.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and leading to the disruption of essential biological processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, it may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide can be compared with other similar compounds, such as:
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
2-Amino-3,5-dibromo-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound contains a hydroxy group in addition to the methoxy group, which may alter its chemical and biological properties.
2-Amino-3,5-dibromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar to the previous compound but with the hydroxy group at the 4-position.
Eigenschaften
CAS-Nummer |
303084-35-7 |
---|---|
Molekularformel |
C15H13Br2N3O2 |
Molekulargewicht |
427.09 g/mol |
IUPAC-Name |
2-amino-3,5-dibromo-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13Br2N3O2/c1-22-11-4-2-3-9(5-11)8-19-20-15(21)12-6-10(16)7-13(17)14(12)18/h2-8H,18H2,1H3,(H,20,21)/b19-8+ |
InChI-Schlüssel |
ZOKVFAZPNNSGTM-UFWORHAWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.